molecular formula C21H26N4O4 B15129030 Benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate

Benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B15129030
M. Wt: 398.5 g/mol
InChI Key: CJKBMTWHZUGZIL-UHFFFAOYSA-N
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Description

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a benzyloxycarbonyl-protected amino group, and a carbamimidamidopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).

    Formation of the Carbamimidamidopentanoate Moiety: The protected amino acid is then reacted with a suitable reagent, such as carbamoyl chloride, to introduce the carbamimidamidopentanoate group.

    Benzylation: The final step involves the benzylation of the compound using benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzyloxycarbonyl protecting group.

    Oxidation: Oxidative cleavage of the benzyl group can be achieved using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an appropriate solvent.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Hydrolysis: Removal of the benzyloxycarbonyl group results in the formation of the free amino acid derivative.

    Oxidation: Oxidative cleavage of the benzyl group yields the corresponding carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of pharmaceutical agents.

    Bioconjugation: It is utilized in bioconjugation techniques to attach biomolecules to various surfaces or carriers.

    Chemical Biology: The compound serves as a tool for studying protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation. The carbamimidamidopentanoate moiety may interact with specific molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-carbamimidamidopentanoate: Similar structure but with a tert-butoxycarbonyl protecting group.

    Benzyl (2S)-2-{[(fluorenylmethoxy)carbonyl]amino}-5-carbamimidamidopentanoate: Contains a fluorenylmethoxycarbonyl protecting group instead of benzyloxycarbonyl.

Uniqueness

Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate is unique due to its specific protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in certain synthetic applications where selective deprotection is required.

Properties

IUPAC Name

benzyl 5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c22-20(23)24-13-7-12-18(19(26)28-14-16-8-3-1-4-9-16)25-21(27)29-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKBMTWHZUGZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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